molecular formula C8H10F3N3O3 B2599842 2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-44-4

2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid

Cat. No.: B2599842
CAS No.: 2247206-44-4
M. Wt: 253.181
InChI Key: MTFFVIGEKFCTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoroethoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with trifluoroethanol.

    Attachment of the aminoacetic acid moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]propanoic acid
  • 2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]butanoic acid
  • 2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]pentanoic acid

Uniqueness

2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethoxy group enhances its lipophilicity and metabolic stability, while the pyrazole ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O3/c1-14-3-5(12-2-6(15)16)7(13-14)17-4-8(9,10)11/h3,12H,2,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFFVIGEKFCTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCC(F)(F)F)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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